molecular formula C9H6Cl3FN2O B3042545 N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea CAS No. 646989-42-6

N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea

Cat. No.: B3042545
CAS No.: 646989-42-6
M. Wt: 283.5 g/mol
InChI Key: IOCGMFGGOAKGPH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of fluorine and trichlorovinyl groups in its structure suggests potential unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 1-(4-Fluorophenyl)-3-(trichloroethenyl)urea is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in the regulation of a variety of biological processes, including cell survival, differentiation, and metabolism.

Mode of Action

1-(4-Fluorophenyl)-3-(trichloroethenyl)urea acts as an inhibitor of SIRT1 . By inhibiting this enzyme, the compound can cause overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

The inhibition of SIRT1 by 1-(4-Fluorophenyl)-3-(trichloroethenyl)urea affects the p53 pathway . This pathway plays a crucial role in controlling cell growth and preventing cancer development. Overexpression of p53 can lead to cell cycle arrest, promoting cellular senescence or apoptosis.

Pharmacokinetics

It is known that changes in the substituted group of the compound can affect its physicochemical properties, which in turn can influence itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties are crucial in determining the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 1-(4-Fluorophenyl)-3-(trichloroethenyl)urea’s action primarily involve the induction of cell cycle arrest . This is achieved through the overexpression of p53, leading to cellular senescence or apoptosis, thereby preventing the proliferation of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 4-fluoroaniline with 1,2,2-trichlorovinyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine or chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated or chlorinated oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(1,2,2-trichlorovinyl)urea
  • N-(4-bromophenyl)-N’-(1,2,2-trichlorovinyl)urea
  • N-(4-fluorophenyl)-N’-(1,2-dichlorovinyl)urea

Uniqueness

N-(4-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea is unique due to the presence of both fluorine and trichlorovinyl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(1,2,2-trichloroethenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3FN2O/c10-7(11)8(12)15-9(16)14-6-3-1-5(13)2-4-6/h1-4H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCGMFGGOAKGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=C(Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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